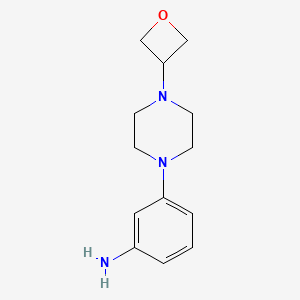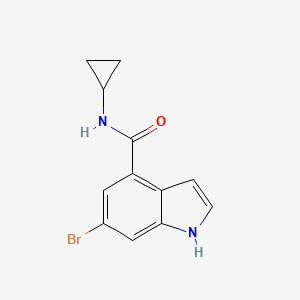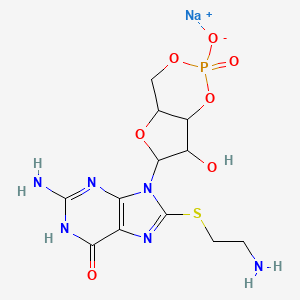
3-bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-difluoroaniline with bromine and a triazole precursor. The reaction conditions often include the use of a solvent such as acetonitrile or dimethylformamide, and a catalyst like copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the bromine atom under mild conditions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Major Products:
Substituted Triazoles: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies.
Wirkmechanismus
The mechanism by which 3-bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The bromine and difluorophenyl groups enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1-(3-chlorophenyl)-1H-1,2,4-triazole
- 3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole
Comparison: 3-Bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C8H4BrF2N3 |
|---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
3-bromo-1-(3,5-difluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H4BrF2N3/c9-8-12-4-14(13-8)7-2-5(10)1-6(11)3-7/h1-4H |
InChI-Schlüssel |
GYMUWSOKLQAGAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)N2C=NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)





